molecular formula C26H41N3O5 B1684405 gamma-Secretase Inhibitor I CAS No. 133407-83-7

gamma-Secretase Inhibitor I

Cat. No. B1684405
CAS RN: 133407-83-7
M. Wt: 475.6 g/mol
InChI Key: RNPDUXVFGTULLP-VABKMULXSA-N
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Description

Gamma-secretase inhibitors (GSIs) are a class of small-molecule inhibitors that prevent the cleavage of gamma-secretase substrates . Gamma-secretase is a multi-subunit protease complex that cleaves single-pass transmembrane proteins at residues within the transmembrane domain . The most well-known substrate of gamma-secretase is amyloid precursor protein .


Molecular Structure Analysis

The molecular structure of gamma-secretase inhibitors has been studied using cryoelectron microscopy (cryo-EM). The structures of human gamma-secretase bound individually to two GSI clinical candidates, Semagacestat and Avagacestat, were reported at overall resolutions of 2.6-3.1 Å . Each of the GSIs occupies the same general location on presenilin 1 (PS1) that accommodates the β strand from amyloid precursor protein or Notch, interfering with substrate recruitment .


Chemical Reactions Analysis

Gamma-secretase inhibitors such as DAPT reduce cancer stem cells (CSCs) by inhibiting the Notch pathway . They have also been shown to sensitize cells to traditional chemoradiotherapies .

Scientific Research Applications

Alzheimer’s Disease Research

Gamma-Secretase Inhibitor I: is prominently researched in the context of Alzheimer’s disease (AD). It targets the γ-secretase enzyme, which plays a crucial role in the generation of amyloid-beta (Aβ) peptides. Aβ peptides’ accumulation is a hallmark of AD, and their reduction is a therapeutic strategy. The inhibitor has been studied for its potential to modulate Aβ production, thereby influencing the course of AD .

Cancer Research

The enzyme γ-secretase also cleaves other substrates like Notch, which is involved in cell differentiation and proliferation. Inhibiting γ-secretase can thus influence Notch signaling pathways, offering a potential therapeutic angle in cancer research, particularly in cancers where Notch is known to play a role .

Future Directions

Gamma-secretase inhibitors have been approved for the treatment of desmoid tumors . They are also being tested in phase II trials for relapsed/refractory ovarian granulosa cell tumors . Furthermore, they are being tested as potentiators of BCMA-targeted immunotherapies for multiple myeloma . The identification of biomarkers that confer sensitivity to gamma-secretase inhibitors could guide the selection of the responder population that is most likely to benefit and move the compounds closer to approval for therapeutic use in other types of cancer .

properties

IUPAC Name

benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPDUXVFGTULLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617658
Record name N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

CAS RN

133407-83-7
Record name N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Secretase Inhibitor I
Reactant of Route 2
gamma-Secretase Inhibitor I
Reactant of Route 3
gamma-Secretase Inhibitor I
Reactant of Route 4
gamma-Secretase Inhibitor I
Reactant of Route 5
gamma-Secretase Inhibitor I
Reactant of Route 6
gamma-Secretase Inhibitor I

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